5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile

Catalog No.
S13992142
CAS No.
M.F
C6H7N3O
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile

Product Name

5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile

IUPAC Name

5-methoxy-1-methylpyrazole-4-carbonitrile

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c1-9-6(10-2)5(3-7)4-8-9/h4H,1-2H3

InChI Key

XHAQPZGQDWYUQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#N)OC

5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of a methoxy group and a carbonitrile functional group. This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties. The molecular formula of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile is C₆H₈N₄O, and its structure includes a five-membered pyrazole ring with a methyl group and a methoxy substituent at the 1-position and a cyano group at the 4-position.

This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its potential applications in the development of pharmaceuticals and agrochemicals. The presence of the carbonitrile group enhances its reactivity, making it suitable for various chemical transformations.

  • Condensation Reactions: It can react with β-diketones to form more complex heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine derivatives.
  • Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to yield various substituted pyrazoles.
  • Nucleophilic Substitution: The carbonitrile group can be targeted for nucleophilic substitution reactions, leading to diverse derivatives.

These reactions are facilitated by the compound's functional groups, allowing for the synthesis of new materials with tailored properties.

The biological activity of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile has been explored in various studies. It has shown potential antimicrobial and antioxidant activities, making it a candidate for further investigation in medicinal chemistry. The compound's ability to interact with biological targets may lead to the development of new therapeutic agents.

In particular, derivatives of pyrazole compounds have been evaluated for their effects on different bacterial strains and their capacity to scavenge free radicals, indicating their potential use in treating infections and oxidative stress-related conditions.

Synthesis of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves several steps:

  • Starting Materials: The synthesis may begin with hydrazine derivatives and appropriate aldehydes or ketones.
  • Reaction Conditions: Common methods include refluxing in solvents like ethanol or acetic acid, often in the presence of catalysts or under microwave irradiation to enhance yields.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

These methods allow for the efficient production of the compound while maintaining high purity levels.

5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile has several applications:

  • Pharmaceutical Development: Its structural features make it a valuable intermediate in synthesizing drugs targeting various diseases.
  • Agricultural Chemistry: The compound can be explored for use in crop protection formulations due to its biological activity against pests and pathogens.
  • Material Science: It may also find applications in developing new materials with specific electronic or optical properties.

The versatility of this compound makes it significant across multiple fields.

Studies on the interactions of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile with biological molecules have revealed insights into its mechanism of action. Research indicates that this compound can bind to specific enzymes or receptors, influencing biochemical pathways.

For instance, its interaction with enzymes involved in oxidative stress responses suggests potential therapeutic applications in managing oxidative damage. Further studies are needed to elucidate the detailed mechanisms by which this compound exerts its biological effects.

Several compounds share structural similarities with 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrileContains an amino group; potential for further derivatizationKnown for forming hybrid molecules
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileAcetyl group at position 5; phenyl substitutionExhibits unique pharmacological profiles
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acidDifluoromethyl substituent; carboxylic acid functionalityPotentially enhanced bioactivity due to fluorine

These compounds illustrate the diversity within the pyrazole family while highlighting the unique characteristics of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile that may influence its reactivity and biological activity. Each compound's distinct functional groups and substituents contribute to their specific applications and mechanisms of action.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

137.058911855 g/mol

Monoisotopic Mass

137.058911855 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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